11-Phosphonoundecanoic acid is a bifunctional organic compound characterized by a long aliphatic chain and a phosphonic acid group. Its chemical structure consists of an undecanoic acid backbone with a phosphonic acid functional group at the 11th carbon position. This unique arrangement allows it to engage in various chemical and physical interactions, making it valuable in surface chemistry and materials science .
Research indicates that 11-phosphonoundecanoic acid exhibits significant biological activity. It has been utilized in the development of hybrid systems for drug delivery, particularly in targeting inflamed tissues. The compound has shown fungistatic activity against Candida albicans, suggesting potential applications in antifungal therapies . Furthermore, its ability to functionalize nanoparticles enhances their biocompatibility and efficacy in biomedical applications.
The synthesis of 11-phosphonoundecanoic acid typically involves several steps:
Interaction studies involving 11-phosphonoundecanoic acid focus on its ability to form stable complexes with proteins and other biomolecules. These studies reveal that the compound can effectively enhance the binding affinity of proteins when used as a spacer in hybrid systems. This characteristic is crucial for developing targeted delivery systems that require precise interactions between biomolecules and therapeutic agents .
Several compounds share structural similarities with 11-phosphonoundecanoic acid, each exhibiting unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Phosphonopropionic Acid | Shorter chain | Primarily used in biochemical assays |
Octadecylphosphonic Acid | Longer aliphatic chain | Commonly used for creating hydrophobic surfaces |
Phosphonic Acid | General class | Versatile applications across various fields |
While these compounds share functional groups or structural motifs, 11-phosphonoundecanoic acid's longer aliphatic chain provides enhanced hydrophobicity and specific surface interaction capabilities, making it particularly valuable for specialized applications in nanotechnology and biomedical fields.
The synthesis of 11-phosphonoundecanoic acid primarily employs two main precursor-based approaches: direct phosphonylation of brominated fatty acid precursors and sequential transformation of undecanoic acid derivatives. The most established synthetic route involves the nucleophilic substitution reaction between 11-bromoundecanoic acid and triethyl phosphite, followed by hydrolytic conversion to the target phosphonic acid [1].
The fundamental synthetic methodology for 11-phosphonoundecanoic acid preparation utilizes the Michaelis-Arbuzov reaction mechanism, which involves the attack of the lone pair electrons of the phosphorus atom in triethyl phosphite on the alkyl halide carbon through an SN2 mechanism [2]. This process generates a highly unstable quasiphosphonium intermediate that subsequently undergoes another SN2 reaction, resulting in the formation of the phosphonate ester [2].
The preparation begins with 11-bromoundecanoic acid as the primary precursor. This brominated fatty acid is synthesized through the bromination of 10-undecenoic acid using hydrobromic acid in the presence of a peroxide catalyst . The bromination proceeds via an anti-Markovnikov addition mechanism, where the electron-withdrawing effect of the carboxylic acid group directs the bromine to the terminal carbon position .
The optimized reaction conditions for the bromination process include:
The synthesis of 11-phosphonoundecanoic acid proceeds through the reaction of 11-bromoundecanoic acid with triethyl phosphite under reflux conditions. As documented in synthetic protocols, 10 equivalents of triethyl phosphite react with 1 equivalent of 11-bromoundecanoic acid for 24 hours at 170°C in an oil bath under reflux [1]. This reaction follows the classical Michaelis-Arbuzov mechanism, where the phosphite acts as a nucleophile attacking the carbon-bromine bond, resulting in the formation of (11-diethoxyphosphoryl)undecanoic acid with an 81% yield [1].
The mechanism involves several key steps:
Research has demonstrated alternative synthetic pathways utilizing phosphite-mediated radical processes. These methods involve the use of triethyl phosphite as an S-atom acceptor in desulfurative reactions, where thiols serve as precursors for carbon-centered radicals [4]. The process is driven by the exchange of relatively weak S-H and C-S bonds for stronger C-H, C-C, and S-P bonds in the products formed [4].
The post-synthetic modification of 11-phosphonoundecanoic acid enables the preparation of diverse derivatives with enhanced properties and specialized applications. These functionalization strategies encompass both the phosphonic acid moiety and the terminal carboxylic acid group, providing access to a broad range of bifunctional organophosphorus compounds.
The phosphonic acid functionality in 11-phosphonoundecanoic acid can undergo esterification reactions to form phosphonate esters. Under microwave irradiation conditions, phosphinic acids demonstrate enhanced reactivity toward esterification with alcohols [5]. The direct esterification requires relatively higher temperatures but offers atomic efficiency without requiring additional solvents [5]. The process involves the reaction of phosphonic acids with alcohols under microwave conditions, achieving conversions that are significantly improved compared to conventional heating methods.
For amidation reactions, the formation of phosphinic amides from phosphonic acids faces greater thermodynamic challenges. Research indicates that amidations exhibit lower enthalpy of activation (79 kcal/mol) compared to esterifications (102 kcal/mol), however, amidations are significantly endothermic (33 kcal/mol) [6]. This endothermic nature limits the efficiency of direct amidation approaches, making alternative activation strategies necessary.
Traditional methods for phosphonic acid derivatization utilize phosphinic chlorides reacted with alcohols or amines under mild conditions. However, these approaches require expensive chlorides, need solvents, and require base addition to remove formed hydrogen chloride [5]. Alternative activation strategies include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation [7].
The activation process typically involves:
11-phosphonoundecanoic acid serves as an effective surface modification agent through the formation of self-assembled monolayers (SAMs). The compound's bifunctional nature, containing both phosphonic acid and carboxylic acid groups, enables dual-mode surface attachment and subsequent functionalization [8] [9]. The phosphonic acid headgroup provides strong binding to metal oxide surfaces, while the terminal carboxylic acid offers sites for further chemical modification.
Research demonstrates the use of 11-phosphonoundecanoic acid in creating antibacterial surface coatings. Chains of 11-phosphonoundecanoic acid terminated by negatively charged carboxylic acid groups are self-assembled on hydroxyapatite surfaces, followed by attachment of silver nanoparticles for antimicrobial activity [8]. The stability of these functionalized surfaces shows promise for biomedical applications, particularly in implant coatings.
The carboxylic acid functionality enables bioconjugation through standard amide coupling chemistry. The compound can be activated using carbodiimide chemistry to form stable amide bonds with amine-containing biomolecules. This approach has been utilized in the development of hybrid systems for drug delivery, particularly for targeting inflamed tissues .
The bioconjugation process typically involves:
The choice of solvent significantly influences the kinetics and mechanisms of reactions involving 11-phosphonoundecanoic acid synthesis and functionalization. Solvent polarity, dielectric properties, and hydrogen bonding capabilities all contribute to reaction rates and product selectivity.
Research demonstrates that polar solvents generally enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [11]. In the context of phosphonic acid synthesis, polar solvents facilitate the nucleophilic substitution reactions characteristic of the Michaelis-Arbuzov process by stabilizing the quasiphosphonium intermediate formed during the reaction.
Studies on solvent polarity effects reveal that highly polar solvents emerge as optimal for promoting nucleophilic substitution reactions [11]. These solvents accelerate reaction kinetics through their ability to stabilize reactive intermediates and facilitate transition state formation. Conversely, non-polar solvents are associated with diminished reaction rates, highlighting the critical role of solvent-solute interactions in dictating reaction outcomes [11].
The synthesis of 11-phosphonoundecanoic acid typically employs aprotic solvents that can withstand high temperatures required for the Michaelis-Arbuzov reaction. Common solvent choices include toluene and chlorinated solvents, which enhance the solubility of hydrogen bromide and minimize side reactions such as oxidation .
For the bromination of undecenoic acid, mixed solvent systems prove most effective. Research indicates that a benzene-toluene mixture (ratio 1:0.83) provides optimal conditions, with a mass ratio of 10-undecanoic acid to solvent of 1:4 [12]. The mixed solvent system balances solubility requirements with reaction efficiency while maintaining appropriate boiling points for reflux conditions.
The hydrolysis of phosphonate esters to phosphonic acids is significantly influenced by solvent composition. In aqueous-organic mixed solvents, the rate of hydrolysis varies with the dielectric constant and hydrogen bonding capacity of the medium [13]. Higher dielectric constant solvents generally accelerate hydrolysis by stabilizing the ionic intermediates formed during the reaction.
Temperature and pH effects are also modulated by solvent choice. In dimethyl sulfoxide-water mixtures, the alkaline hydrolysis of diethyl alkylphosphonates shows enhanced reactivity compared to purely aqueous systems [13]. The organic co-solvent improves substrate solubility while maintaining the nucleophilicity of hydroxide ions necessary for efficient hydrolysis.
Microwave irradiation can overcome solvent limitations in phosphonic acid chemistry. Under microwave conditions, reactions that are normally sluggish in conventional heating become viable. The direct esterification of phosphinic acids with alcohols, which typically requires harsh conditions, proceeds efficiently under microwave irradiation without requiring additional solvents [6].
The microwave enhancement is particularly pronounced in polar solvents that couple effectively with microwave radiation. However, the atomic efficiency advantage of solvent-free microwave conditions often outweighs the benefits of added solvents, making solvent-free protocols attractive for green chemistry applications [6].
The purification and isolation of 11-phosphonoundecanoic acid and its intermediates require specialized techniques due to the compound's dual functionality and potential for side product formation. Effective purification strategies must address both the removal of inorganic salts and organic impurities while preserving the integrity of the phosphonic acid functionality.
The initial purification of 11-phosphonoundecanoic acid typically involves aqueous-organic partitioning to separate the product from reaction byproducts and unreacted starting materials. The synthesis protocol demonstrates this approach: after the Michaelis-Arbuzov reaction, the mixture is partitioned between ethyl acetate and saturated sodium bicarbonate solution [1]. The aqueous layer is then acidified with 1N HCl and extracted with ethyl acetate, followed by washing with saturated sodium chloride solution and drying with sodium sulfate [1].
This partitioning strategy exploits the pH-dependent solubility of carboxylic acids and phosphonic acids. Under basic conditions, both functional groups are ionized and remain in the aqueous phase, while under acidic conditions, the neutral forms partition into the organic phase. The efficiency of this separation depends on careful pH control and appropriate choice of organic solvents.
For more demanding purification requirements, chromatographic methods provide superior resolution and purity. Reversed-phase high-performance liquid chromatography (HPLC) has proven effective for phosphonic acid derivatives. Research demonstrates that phosphonic acid esters can be analyzed using reverse-phase HPLC with simple mobile phase conditions containing acetonitrile, water, and phosphoric acid [14] [15].
The HPLC method parameters include:
Column chromatography using silica gel provides an alternative approach for preparative-scale purifications. The separation relies on the differential adsorption of compounds based on polarity and hydrogen bonding interactions. Phosphonic acids, being highly polar, require mobile phases containing alcohols or water to achieve adequate elution.
Recrystallization represents a powerful purification technique for 11-phosphonoundecanoic acid, particularly when high purity is required. The process exploits differential solubility in hot versus cold solvents to achieve purification through selective crystallization [16].
Effective recrystallization requires careful solvent selection based on several criteria:
For phosphonic acids, polar protic solvents such as methanol, ethanol, or water often provide suitable recrystallization media. The presence of multiple hydrogen bonding sites in phosphonic acids facilitates the formation of ordered crystal structures that exclude impurities.
The McKenna reaction provides a specialized method for the purification of phosphonic acids through the formation and subsequent hydrolysis of trimethylsilyl esters [17]. This method involves treatment with bromotrimethylsilane (BTMS) to form bis(trimethylsilyl) esters, which are then easily converted to the target acids through methanolysis [17].
The McKenna procedure offers several advantages:
However, the method requires careful attention to prevent side reactions, particularly when other reactive functional groups are present in the molecule.
For research applications requiring exceptional purity, advanced techniques such as ion exchange chromatography and membrane-based separations provide additional options. Ion exchange methods can effectively separate phosphonic acids from metal impurities and other ionic contaminants [18].
Membrane techniques, including electrodialysis and reverse osmosis, offer scalable approaches for phosphorus compound purification. These methods are particularly valuable for industrial applications where large-scale purification is required [18].
The selection of purification strategy depends on several factors: